Ethanol, tin(2+) salt (9CI) Ethanol, tin(2+) salt (9CI)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16543171
InChI: InChI=1S/C2H6O.Sn/c1-2-3;/h3H,2H2,1H3;
SMILES:
Molecular Formula: C2H6OSn
Molecular Weight: 164.78 g/mol

Ethanol, tin(2+) salt (9CI)

CAS No.:

Cat. No.: VC16543171

Molecular Formula: C2H6OSn

Molecular Weight: 164.78 g/mol

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Ethanol, tin(2+) salt (9CI) -

Specification

Molecular Formula C2H6OSn
Molecular Weight 164.78 g/mol
Standard InChI InChI=1S/C2H6O.Sn/c1-2-3;/h3H,2H2,1H3;
Standard InChI Key PSFYVNVZQYWSRW-UHFFFAOYSA-N
Canonical SMILES CCO.[Sn]

Introduction

Synthesis and Production Methods

Traditional Synthesis Routes

Early syntheses of tin(II) ethoxide involved the reaction of tin(II) chloride (SnCl₂) with ethanol in the presence of a base, such as triethylamine (Et₃N) . The general reaction proceeds as:

SnCl2+2C2H5OH+2Et3NSn(OC2H5)2+2Et3NHCl\text{SnCl}_2 + 2\text{C}_2\text{H}_5\text{OH} + 2\text{Et}_3\text{N} \rightarrow \text{Sn(OC}_2\text{H}_5\text{)}_2 + 2\text{Et}_3\text{NHCl}

This method yielded a white solid with limited solubility in organic solvents, decomposing above 200°C . Challenges included moisture sensitivity and the need for rigorous anhydrous conditions .

Modern Liquid-Phase Synthesis

A breakthrough documented in patent WO2014077785A1 describes a process to produce tin(II) ethoxide as a liquid. Key innovations include:

  • Use of Anhydrous SnCl₂: Eliminating water avoids hydrolysis and side reactions.

  • Amine Additives: Dimethylamine or diisopropylamine (2.0–2.1 equivalents relative to SnCl₂) enhance nucleophilic substitution, forming intermediates like SnCl₂·HNMe₂.

  • Nonpolar Solvents: n-Heptane or cyclohexane solvate the product, preventing aggregation and enabling liquid formation .

The reaction mixture is filtered under nitrogen or argon, washed with n-heptane, and evaporated to yield a dark yellow liquid with 73–86% efficiency . This liquid form dissolves readily in common solvents (e.g., toluene, THF) and remains stable under inert atmospheres .

Physical and Chemical Properties

Structural and Thermal Characteristics

Tin(II) ethoxide exists as a monomer, dimer, or oligomer in solution, depending on the solvent and temperature . Solid forms decompose above 200°C , while liquid variants remain stable up to 150°C under nitrogen . Key spectroscopic data include:

  • IR Spectra: Strong Sn-O stretches at 550–600 cm⁻¹ and C-O stretches at 1050–1100 cm⁻¹ .

  • ¹H NMR: Ethoxide protons resonate at δ 1.17–1.23 (t, CH₃) and δ 3.80–3.99 (q, CH₂) .

Solubility and Reactivity

Applications in Catalysis and Materials Science

Polymerization Initiator

Tin(II) ethoxide initiates ring-opening polymerizations of lactones and lactides, forming biodegradable polyesters . Its Lewis acidity activates monomers while minimizing side reactions.

Transesterification Catalyst

In biodiesel production, the compound catalyzes transesterification of triglycerides with methanol, achieving high conversion rates under mild conditions .

Precursor for Thin Films

Chemical vapor deposition (CVD) of tin(II) ethoxide yields SnO₂ films for transparent conductive oxides in solar cells .

Recent Advancements and Future Directions

The development of liquid tin(II) ethoxide marks a significant leap forward . Future research may explore:

  • Hybrid Catalysts: Embedding tin(II) ethoxide in metal-organic frameworks (MOFs) for heterogeneous catalysis.

  • Green Chemistry: Solvent-free syntheses to reduce environmental impact.

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